N-(2,6-dimethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-(2,6-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a thiophene sulfonyl group, and a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized with a carboxamide group. The thiophene-2-sulfonyl group can be introduced through sulfonylation reactions, and the dimethylphenyl group can be attached via Friedel-Crafts alkylation or similar reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, will vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as the use of high-efficiency catalysts and automated control systems, is crucial to ensure consistent quality and cost-effectiveness. Purification steps, including crystallization and chromatography, are often employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine derivatives.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that are involved in various biochemical pathways. The exact pathways and targets will depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-2-CARBOXAMIDE
- N-(2,6-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
N-(2,6-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the specific positioning of the functional groups on the piperidine ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H22N2O3S2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-6-3-7-14(2)17(13)19-18(21)15-8-4-10-20(12-15)25(22,23)16-9-5-11-24-16/h3,5-7,9,11,15H,4,8,10,12H2,1-2H3,(H,19,21) |
InChI Key |
CRXWWPXIIXYMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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